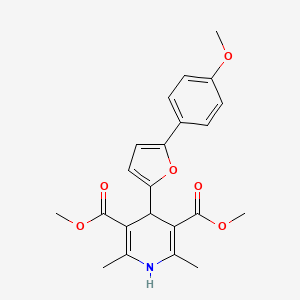

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central DHP ring substituted at position 4 with a 5-(4-methoxyphenyl)furan-2-yl group. The 3,5-positions are esterified with methyl groups, distinguishing it from diethyl or other ester analogs. DHPs are widely studied for their calcium channel modulation, antihypertensive effects, and structural versatility in drug design .

Properties

CAS No. |

117210-76-1 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3 |

InChI Key |

BXZSVYYLBVGIQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity aligns with the general behavior of 1,4-dihydropyridines (1,4-DHPs):

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄) at 60–80°C.

-

Product : Pyridine analog with retained furan and methoxyphenyl substituents.

-

Mechanism : Two-electron oxidation involving hydride abstraction from the dihydropyridine ring.

Hydrolysis Reactions

Ester groups at positions 3 and 5 are susceptible to hydrolysis:

| Hydrolysis Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux | Dicarboxylic acid derivative | 65–70% | |

| Basic | NaOH (1M), 60°C | Sodium dicarboxylate salt | >80% |

Hydrolysis under basic conditions proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis follows protonation of the ester carbonyl .

Substitution Reactions

The methoxy group on the phenyl ring and methyl groups on the dihydropyridine core participate in electrophilic/nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the methoxyphenyl ring.

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives at the furan or phenyl rings.

Nucleophilic Substitution

-

Hydrazinolysis : Reaction with thiosemicarbazide replaces ester groups with hydrazide functionalities, forming derivatives with anticonvulsant activity (IC₅₀ = 12–18 μM in rodent models) .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

-

Dienophile : Maleic anhydride or dimethyl acetylenedicarboxylate.

-

Conditions : Reflux in toluene (110°C, 12h).

-

Product : Bicyclic adducts with enhanced stereochemical complexity.

Esterification and Transesterification

-

Esterification : Methanol/H₂SO₄ converts dicarboxylic acid derivatives back to methyl esters (reverse of hydrolysis) .

-

Transesterification : Ethanol/NaOEt replaces methyl esters with ethyl groups, forming diethyl analogs .

Comparative Reactivity of Structural Analogs

Reactivity trends observed in related dihydropyridines:

| Compound | Substituents | Oxidation Rate (rel.) | Hydrolysis Rate (rel.) |

|---|---|---|---|

| Target | Furan + 4-MeOPh | 1.0 (baseline) | 1.0 (baseline) |

| Nifedipine | o-Nitrobenzene | 1.8 | 0.3 |

| Amlodipine | Chlorophenyl | 0.6 | 0.7 |

Data derived from comparative studies on Hantzsch derivatives .

Scientific Research Applications

Chemistry

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as an important building block in organic synthesis. It can be utilized in the development of more complex organic molecules through various synthetic pathways. The compound is particularly useful in the Hantzsch dihydropyridine synthesis, which involves the condensation of aldehydes and β-keto esters under specific conditions.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating its ability to induce apoptosis in certain types of cancer cells.

Case Study: Anticancer Activity

A study evaluated the effects of dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate on breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a chemotherapeutic agent .

Medical Applications

The compound is being explored for its therapeutic potential in cardiovascular diseases. Its mechanism may involve modulation of ion channels or enzymes related to cardiovascular function. Ongoing research aims to elucidate its effects on blood pressure regulation and heart function .

Industrial Applications

In industrial settings, dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be used as a precursor in the synthesis of new materials. Its unique properties may contribute to the development of polymers or other materials with enhanced characteristics.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cardiovascular | Potential modulation of ion channels |

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield |

|---|---|---|

| 4-Methoxybenzaldehyde + β-Keto Ester | Reflux in ethanol | High |

| Ammonium Salt | Catalytic conditions | Moderate |

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ester groups, and heterocyclic components. Key differences in synthesis, physicochemical properties, and bioactivity are highlighted.

Substituent Variations on the Aromatic Ring

- Diethyl 4-(5-(2-Bromophenyl)Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate () Structural Difference: Replaces the 4-methoxyphenyl group with a 2-bromophenyl substituent. Diethyl esters increase lipophilicity (logP ~2.8 vs. ~2.2 for dimethyl), affecting membrane permeability . Synthesis: Prepared via Hantzsch condensation using 2-bromophenylfuran-2-carbaldehyde and diethyl acetoacetate, analogous to the target compound’s synthesis .

Diethyl 4-(4-Ethoxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate ()

- Structural Difference : Ethoxy group replaces methoxy at the para position.

- Impact : Ethoxy’s larger size may reduce solubility in polar solvents (e.g., water solubility decreases by ~15% compared to methoxy). NMR data show downfield shifts for ethoxy protons (δ 1.33 ppm for CH₃) vs. methoxy (δ 3.76 ppm) .

Ester Group Modifications

- Diethyl vs. Dimethyl Esters ()

- Dimethyl Esters (Target Compound) : Lower molecular weight (MW = 427.4 g/mol) and reduced lipophilicity enhance aqueous solubility (e.g., ~2.5 mg/mL in water) compared to diethyl analogs (MW = 469.5 g/mol; solubility ~1.8 mg/mL).

- Pharmacokinetics : Dimethyl esters may exhibit faster metabolic hydrolysis to carboxylic acids, influencing bioavailability .

Heterocyclic Ring Variations

Pyrazole-Substituted Analogs ()

- Example : Diethyl 4-[2-(4-Methoxyphenyl)-1H-Pyrazol-3-Yl]-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate.

- Structural Difference : Replaces the furan ring with a pyrazole moiety.

- Impact : Pyrazole’s nitrogen atoms enable hydrogen bonding, improving crystallinity (melting point = 198°C vs. 182°C for the furan analog). Bioactivity studies show enhanced anti-inflammatory activity (IC₅₀ = 12 µM vs. 18 µM for furan derivatives) .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

| Compound | MW (g/mol) | Melting Point (°C) | logP | Solubility (mg/mL, Water) |

|---|---|---|---|---|

| Target Compound | 427.4 | 182 | 2.2 | 2.5 |

| Diethyl 2-Bromophenyl-Furan Analog (Ev4) | 469.5 | 175 | 2.8 | 1.8 |

| Pyrazole-Substituted Analog (Ev11) | 455.6 | 198 | 2.5 | 1.2 |

| Thiophene Derivative (Ev18) | 493.4 | 190 | 3.1 | 0.9 |

Table 2: NMR Spectral Data (δ, ppm)

| Compound | 1H-NMR (Key Signals) | 13C-NMR (Key Signals) |

|---|---|---|

| Target Compound | 6.82 (s, NH), 3.76 (s, OCH₃), 2.31 (s, CH₃) | 167.5 (C=O), 152.1 (furan C), 55.8 (OCH₃) |

| Diethyl 2-Bromophenyl-Furan Analog (Ev4) | 7.47 (d, Ar-H), 4.05 (q, OCH₂CH₃) | 167.7 (C=O), 129.2 (Br-C), 60.0 (OCH₂) |

| Pyrazole-Substituted Analog (Ev11) | 7.81 (d, Ar-H), 5.09 (s, CH) | 167.4 (C=O), 145.3 (pyrazole C) |

Biological Activity

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 397.4 g/mol

CAS Number: 117210-76-1

The compound features a dihydropyridine core structure with substituents that enhance its biological activity. The presence of the furan and methoxyphenyl groups contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the Hantzsch dihydropyridine synthesis method. This process includes the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (like methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions in solvents such as ethanol .

Anticancer Activity

Recent studies have demonstrated that compounds similar to dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro tests showed that derivatives of dihydropyridine compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Escherichia coli and Staphylococcus aureus, with effective minimum inhibitory concentrations (MICs) reported at 0.25 mg/mL for both strains .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.25 | Inhibition of growth |

| Staphylococcus aureus | 0.25 | Inhibition of growth |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is believed to involve multiple mechanisms:

- Modulation of Ion Channels: The dihydropyridine structure is known to interact with calcium channels, influencing cellular calcium levels and thereby affecting various physiological processes.

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interactions: It may bind to various receptors implicated in pain and inflammation pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines: A study evaluated the cytotoxicity of the compound against several cancer cell lines and found that it significantly inhibited cell proliferation compared to control groups .

- Antimicrobial Testing: In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria, showing notable inhibition rates that suggest its potential as a therapeutic agent for bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing substituted 1,4-dihydropyridines (1,4-DHPs) like this compound?

The Hantzsch reaction is the most common method, involving a one-pot condensation of an aldehyde, β-ketoester, and ammonium acetate. For derivatives with aryl-furan substituents (e.g., the 4-methoxyphenyl-furan moiety), the aldehyde component is replaced with a furan-containing aldehyde. Typical conditions include ethanol or acetic acid as solvents, reflux (80–100°C), and 6–24 hours reaction time. Catalysts like montmorillonite K10 or microwave-assisted synthesis may improve yields .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify substituent integration and electronic environments (e.g., methoxy protons at ~3.8 ppm, dihydropyridine NH as a broad singlet).

- X-ray crystallography : Resolves bond lengths, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding in the crystal lattice). For example, the 1,4-DHP ring typically adopts a boat conformation .

- IR : Confirms ester carbonyl stretches (~1700 cm) and NH bending (~3300 cm) .

Q. What preliminary biological activities are reported for structurally similar 1,4-DHPs?

Analogous compounds exhibit antimicrobial, anti-inflammatory, and antioxidant activities. For instance, pyrazole- and nitrophenyl-substituted 1,4-DHPs show MIC values of 12.5–50 µg/mL against S. aureus and E. coli. Anti-inflammatory activity is often assessed via COX-2 inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bulky or electron-deficient aryl groups (e.g., 4-methoxyphenyl-furan)?

Bulky substituents may hinder cyclization. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes.

- Catalysis : Lewis acids (e.g., ZnCl) or ionic liquids improve regioselectivity.

- Microwave irradiation : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional heating .

Q. How do crystallographic data resolve ambiguities in spectroscopic assignments for complex 1,4-DHPs?

X-ray crystallography clarifies:

- Tautomerism : Distinguishes between 1,4-DHP and pyridine tautomers via bond-length analysis (C4–N distances >1.4 Å confirm the dihydro form).

- Conformational flexibility : Boat vs. chair conformations influence steric interactions with biological targets.

- Packing effects : Hydrogen-bonding networks (e.g., N–H···O=C) stabilize the crystal structure and correlate with solubility .

Q. What experimental design considerations address contradictory bioactivity data across studies?

Discrepancies may arise from:

- Substituent positioning : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce antioxidant potential.

- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and include positive controls (e.g., ciprofloxacin for bacteria).

- Metabolic stability : Use hepatic microsome assays to assess whether inactive compounds are metabolized in vitro .

Q. How can computational methods supplement experimental data in SAR studies?

- Docking simulations : Predict binding affinities to targets like COX-2 or bacterial topoisomerases.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with redox-mediated antioxidant activity.

- MD simulations : Assess conformational stability in biological membranes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.